4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-12-8-15(21-11-12)16(19)17-9-13-2-5-18(6-3-13)14-4-7-20-10-14/h8,11,13-14H,2-7,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEXQLXEPUYKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperidine and tetrahydrofuran rings, followed by their attachment to the thiophene ring. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Tetrahydrofuran Ring: This can be synthesized via ring-closing reactions from suitable diols.
Attachment to Thiophene Ring: The final step involves coupling the piperidine and tetrahydrofuran rings to the thiophene ring using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues
These analogues feature a pyridine ring substituted at the 2-position of the carboxamide group. For example, compounds 4a–h in include aryl groups (e.g., phenyl, naphthyl) introduced via Suzuki-Miyaura cross-coupling. Key differences from the target compound include:
- Core substitution : Pyridine vs. piperidine-oxolane.
- Synthetic route : Suzuki coupling with aryl boronic acids vs. multi-step synthesis involving TiCl4-mediated reactions .
Biological Activity : These analogues exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL. The target compound’s piperidine-oxolane group may offer improved membrane permeability or reduced cytotoxicity compared to pyridine-based derivatives .
2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide
This derivative () replaces the thiophene-2-carboxamide with a 3-carboxamide group and introduces an imino linker. Structural distinctions include:
- Substituents : A 2-chlorophenyl group may enhance halogen bonding but reduce solubility compared to the target’s oxolane .
Biological Activity : Reported analgesic and anti-inflammatory activities (ED50 = 12–18 mg/kg in rodent models) suggest a divergent therapeutic profile relative to the antibacterial focus of the target compound .
Piperidine-Containing Analogues
DMPI and CDFII ()
These indole-piperidine hybrids (e.g., DMPI : 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) share a piperidine scaffold but diverge in core structure:
- Core : Indole vs. thiophene.
- Substituents : Arylbenzyl groups vs. oxolane.
Biological Activity : DMPI and CDFII act as synergists with carbapenems against methicillin-resistant S. aureus (MRSA), reducing carbapenem MICs by 4–8-fold. The target compound’s thiophene core may offer broader-spectrum activity but lacks documented synergy data .
Piperidine-Sulfonamide Derivatives (–5)
Examples like 8 (2-methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide) and 10 (3-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide) highlight:
- Functional groups : Sulfonamide vs. carboxamide.
- Pharmacokinetics : Sulfonamides often exhibit higher plasma protein binding but shorter half-lives than carboxamides .
Dihydropyridine Carboxamides ()
Compounds like AZ331 and AZ257 feature dihydropyridine cores with thioether linkages. Key comparisons:
- Core : Dihydropyridine vs. thiophene.
- Electronic properties : The dihydropyridine’s conjugated system may enhance calcium channel modulation, whereas the thiophene’s sulfur atom could improve antimicrobial targeting .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s piperidine-oxolane group may be synthesized using TiCl4-mediated methods (as in ) or via reductive amination .
- Antimicrobial Potential: While pyridine-based thiophene carboxamides show direct antibacterial effects, the target’s oxolane-piperidine could mitigate efflux pump resistance mechanisms observed in MRSA .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of the piperidine-oxolane moiety with the thiophene-carboxamide backbone via reductive amination or nucleophilic substitution.
- Step 2: Introduction of the 4-methyl group on the thiophene ring using alkylation or Friedel-Crafts reactions.
- Key Conditions: Temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., Pd for cross-coupling) to minimize side reactions .
- Purification: Column chromatography or recrystallization to isolate the product with >95% purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry of the piperidine-oxolane and thiophene groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and isotopic pattern matching .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection to assess purity (>98%) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability: Perform accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the carboxamide group under acidic/basic conditions) .
- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures. Typically stable up to 150°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups responsible for biological activity?
- Methodology:
- Modular Synthesis: Systematically modify the piperidine (e.g., substituents on N), oxolane (ring size), or thiophene (methyl position) groups .
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). For example, replacing oxolane with tetrahydropyran may alter binding affinity to kinases .
- Data Analysis: Use IC50/EC50 values and molecular docking to correlate structural changes with activity trends .
Q. What strategies can address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution. Low oral bioavailability may require prodrug strategies (e.g., esterification of the carboxamide) .
- Metabolic Stability: Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the piperidine ring) .
- Solubility Optimization: Use co-solvents (e.g., PEG 400) or salt formation to enhance aqueous solubility for in vivo dosing .
Q. How can computational modeling predict the compound’s interaction with biological targets, and how are these predictions validated experimentally?
- Docking Studies: Use software like AutoDock Vina to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the thiophene .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess conformational flexibility .
- Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD values) .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Bottlenecks: Low yields in coupling steps or purification difficulties at larger scales.
- Solutions:
- Optimize catalytic systems (e.g., switch from Pd(PPh3)4 to Pd/C for cost efficiency) .
- Replace column chromatography with crystallization or extraction for faster isolation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
